2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Overview
Description
2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex heterocyclic compound. It belongs to the class of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which have garnered significant attention due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction conditions can vary, but common catalysts include ammonium acetate and various organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is scalable and can be adapted for industrial synthesis, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and pyridine moieties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrano[3,2-c][2,1]benzothiazine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Imidazole Derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 2-Amino-6-methyl-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H14N4O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-amino-6-methyl-5,5-dioxo-4-pyridin-3-yl-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
InChI |
InChI=1S/C18H14N4O3S/c1-22-14-7-3-2-6-12(14)16-17(26(22,23)24)15(11-5-4-8-21-10-11)13(9-19)18(20)25-16/h2-8,10,15H,20H2,1H3 |
InChI Key |
VGHWGXBAFCACFY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CN=CC=C4 |
Origin of Product |
United States |
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